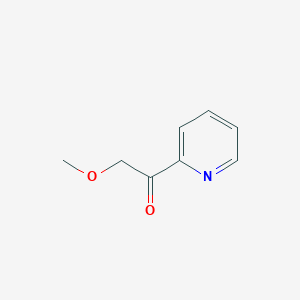
2-(4-Oxo-3-thiazolidinyl)propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Oxo-3-thiazolidinyl)propionic acid, also known as OTAVA-BB 120133, is a chemical compound with a thiazolidine ring and a propionic acid side chain. It has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and biochemistry. In
Mechanism Of Action
The mechanism of action of 2-(4-Oxo-3-thiazolidinyl)propionic acid is not fully understood. It is believed to act by inhibiting the activity of various enzymes and signaling pathways involved in inflammation and oxidative stress. It has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in glucose metabolism and insulin sensitivity.
Biochemical And Physiological Effects
2-(4-Oxo-3-thiazolidinyl)propionic acid has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, improve glucose metabolism and insulin sensitivity, and inhibit the growth of cancer cells. It has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2-(4-Oxo-3-thiazolidinyl)propionic acid is its versatility in various fields of research. It can be used in medicinal chemistry, biochemistry, and pharmacology. It is also relatively easy to synthesize and purify, making it accessible to researchers. However, one of the limitations of 2-(4-Oxo-3-thiazolidinyl)propionic acid is its potential toxicity. It has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain applications.
Future Directions
There are several future directions for the research of 2-(4-Oxo-3-thiazolidinyl)propionic acid. One direction is to further explore its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to investigate its effects on other signaling pathways involved in inflammation and oxidative stress. Additionally, more research is needed to determine its potential toxicity and safety profile for use in humans. Overall, 2-(4-Oxo-3-thiazolidinyl)propionic acid has shown promising potential for various applications, and further research is needed to fully understand its mechanisms and potential uses.
Synthesis Methods
The synthesis of 2-(4-Oxo-3-thiazolidinyl)propionic acid involves the reaction of 3-mercaptopropionic acid with ethyl chloroacetate to form ethyl 2-(chloroacetyl)propionate. This intermediate is then reacted with thiourea to form 2-(4-oxo-3-thiazolidinyl)propionic acid. The synthesis method has been optimized to achieve high yields and purity of the final product.
Scientific Research Applications
2-(4-Oxo-3-thiazolidinyl)propionic acid has been studied for its potential applications in medicinal chemistry and biochemistry. It has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. It has also been studied for its effects on glucose metabolism and insulin resistance, making it a potential candidate for the treatment of diabetes.
properties
CAS RN |
106562-25-8 |
|---|---|
Product Name |
2-(4-Oxo-3-thiazolidinyl)propionic acid |
Molecular Formula |
C6H9NO3S |
Molecular Weight |
175.21 g/mol |
IUPAC Name |
2-(4-oxo-1,3-thiazolidin-3-yl)propanoic acid |
InChI |
InChI=1S/C6H9NO3S/c1-4(6(9)10)7-3-11-2-5(7)8/h4H,2-3H2,1H3,(H,9,10) |
InChI Key |
FXRNYMMFZPOTJT-UHFFFAOYSA-N |
SMILES |
CC(C(=O)O)N1CSCC1=O |
Canonical SMILES |
CC(C(=O)O)N1CSCC1=O |
synonyms |
3-Thiazolidineacetic acid, -alpha--methyl-4-oxo- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





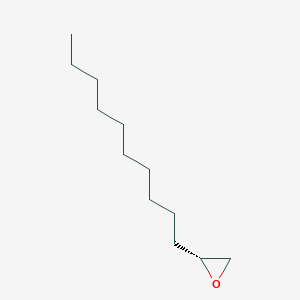
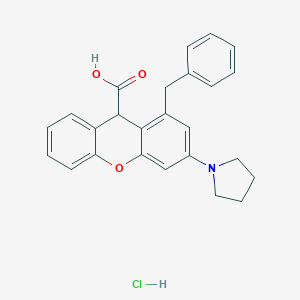
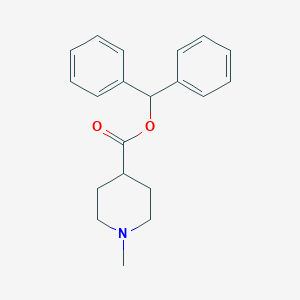

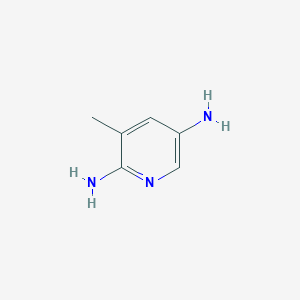


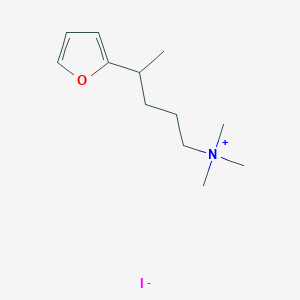

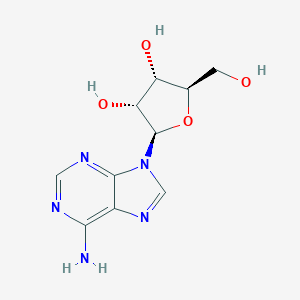
![6,15,24,33-Tetratert-butyl-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12(39),13(18),14,16,19,21(38),22(27),23,25,28,30(37),31(36),32,34-icosaene](/img/structure/B11131.png)
